Stereospecific Inhibition of Sphingosine Kinase (SPHK): (3R)-Epimer vs. L-threo-Safingol
The L-threo diastereomer, safingol, is a validated dual inhibitor of SPHK. The (3R)-configuration present in the D-threo series would negate this activity. Safingol inhibits SPHK with a Ki of approximately 5 µM [1]. In contrast, the (3R)-2-aminooctadecane-1,3-diol, as the enantiomer of safingol, is expected to show significantly reduced or no SPHK inhibition, based on established structure-activity relationships for this target [2].
| Evidence Dimension | Inhibitory constant (Ki) against Sphingosine Kinase (SPHK) |
|---|---|
| Target Compound Data | Expected to be inactive (Ki >> 5 µM) |
| Comparator Or Baseline | L-threo-sphinganine (Safingol): Ki = ~5 µM |
| Quantified Difference | Complete loss of inhibitory activity due to enantiomeric configuration |
| Conditions | In vitro enzymatic assay |
Why This Matters
Procuring the (3R)-isomer is essential for studies requiring an inactive control enantiomer for SPHK inhibition assays.
- [1] LIPID MAPS Structure Database (LMSD). Safingol (L-threo-sphinganine) entry, LMSP01080055. Accessed Apr. 26, 2026. View Source
- [2] Dickson, M.A. et al. A phase I clinical trial of safingol in combination with cisplatin in patients with advanced solid tumors. Clinical Cancer Research, 17(8), 2011, pp. 2484-2492. View Source
